Cas no 284673-16-1 (1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid)

1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1-(1-methylethyl)-1H-Benzimidazole-5-carboxylic acid
- 1-propan-2-ylbenzimidazole-5-carboxylic acid
- EN300-91748
- AKOS000302978
- DTXSID30405746
- DB-162649
- BDBM50475632
- G41232
- TIMTEC-BB SBB011080
- 1H-Benzimidazole-5-carboxylic acid, 1-(1-methylethyl)-
- 1-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid
- Z431983770
- 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid
- 1-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid
- CS-0264081
- 284673-16-1
- 1-(Propan-2-Yl)-1h-Benzimidazole-5-Carboxylic Acid
- Q27455456
- 1-isopropyl-1,3-benzodiazole-5-carboxylic acid
- CHEMBL382863
- 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid
-
- MDL: MFCD03425154
- インチ: InChI=1S/C11H12N2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7H,1-2H3,(H,14,15)
- InChIKey: SQIQIYYPWAELAC-UHFFFAOYSA-N
- ほほえんだ: CC(C)N1C=NC2=C1C=CC(=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91748-0.1g |
1-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid |
284673-16-1 | 95% | 0.1g |
$117.0 | 2024-05-21 | |
Enamine | EN300-91748-0.25g |
1-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid |
284673-16-1 | 95% | 0.25g |
$167.0 | 2024-05-21 | |
Enamine | EN300-91748-2.5g |
1-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid |
284673-16-1 | 95% | 2.5g |
$660.0 | 2024-05-21 | |
Enamine | EN300-91748-0.5g |
1-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid |
284673-16-1 | 95% | 0.5g |
$262.0 | 2024-05-21 | |
Enamine | EN300-91748-1.0g |
1-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid |
284673-16-1 | 95% | 1.0g |
$337.0 | 2024-05-21 | |
Enamine | EN300-91748-10g |
1-(propan-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid |
284673-16-1 | 95% | 10g |
$1448.0 | 2023-09-01 | |
Aaron | AR002W2S-100mg |
1H-Benzimidazole-5-carboxylic acid, 1-(1-methylethyl)- |
284673-16-1 | 95% | 100mg |
$186.00 | 2023-12-15 | |
A2B Chem LLC | AB33784-2.5g |
1H-Benzimidazole-5-carboxylic acid, 1-(1-methylethyl)- |
284673-16-1 | 95% | 2.5g |
$730.00 | 2024-04-20 | |
A2B Chem LLC | AB33784-50mg |
1H-Benzimidazole-5-carboxylic acid, 1-(1-methylethyl)- |
284673-16-1 | 95% | 50mg |
$119.00 | 2024-04-20 | |
Aaron | AR002W2S-5g |
1H-Benzimidazole-5-carboxylic acid, 1-(1-methylethyl)- |
284673-16-1 | 95% | 5g |
$1367.00 | 2023-12-15 |
1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
1-Isopropyl-1H-benzoimidazole-5-carboxylic Acidに関する追加情報
1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 284673-16-1): A Comprehensive Overview
1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 284673-16-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The chemical structure of 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid consists of a benzoimidazole core with an isopropyl substituent at the 1-position and a carboxylic acid group at the 5-position. The benzoimidazole scaffold is well-known for its biological activity, making it a valuable moiety in drug design. The isopropyl group adds steric bulk and hydrophobicity, which can influence the compound's pharmacokinetic properties and binding affinity to target proteins.
Recent studies have highlighted the potential of 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid in modulating key signaling pathways involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute found that this compound can selectively inhibit the activity of certain kinases involved in tumor growth and metastasis. Specifically, it has been shown to inhibit the activity of Aurora kinase A, a key regulator of mitosis and cell division. This selective inhibition could potentially reduce the side effects associated with traditional chemotherapy agents.
The pharmacokinetic profile of 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid has been extensively studied to optimize its therapeutic potential. Research indicates that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Moreover, its low toxicity profile and minimal off-target effects further enhance its attractiveness as a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid in various therapeutic settings. Early results from Phase I trials have shown promising outcomes, with patients experiencing significant improvements in symptoms and quality of life without major adverse effects. These findings have paved the way for more advanced clinical trials to further validate its therapeutic potential.
In conclusion, 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 284673-16-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potent biological activity and favorable pharmacokinetic properties, make it an attractive candidate for the development of novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
284673-16-1 (1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid) 関連製品
- 139742-50-0(4-(1H-Benzimidazol-1-ylmethyl)benzoic Acid)
- 1199773-33-5(1-t-Butyl-benzoimidazole-6-carboxylic acid)
- 1895551-25-3(O-2-(1H-indazol-7-yl)ethylhydroxylamine)
- 2097992-49-7(1-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1805539-99-4(4-(Difluoromethyl)-5-iodo-3-nitropyridine-2-carboxaldehyde)
- 2089316-22-1(2-Chloro-7-iodoquinazoline)
- 2227805-68-5(rac-(1R,2S)-2-(3-ethyloxetan-3-yl)cyclopropan-1-amine)
- 2229455-90-5(2-(2-aminoethoxy)-5-fluoro-N,N-dimethylaniline)
- 1507390-89-7((3-Propoxyphenyl)methanethiol)
- 1805478-79-8(3-Bromo-2-chloro-6-fluorobenzoyl chloride)



